[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
Description
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine (CAS 852934-12-4) is an organic compound with the molecular formula C₁₃H₁₅ClFN₃ and a molecular weight of 267.73 g/mol . Its IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine, and it features:
- A 2-chloro-6-fluorophenyl group linked via a methylene bridge.
- A propylamine chain terminating in a 1H-imidazole heterocycle.
The compound is described as an oil at room temperature and is available in high-purity grades (up to 99.999%) from suppliers like American Elements and Santa Cruz Biotechnology .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3/c14-12-3-1-4-13(15)11(12)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFVEVMNZARKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCCN2C=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
The 3-(1H-imidazol-1-yl)propylamine moiety is synthesized via nucleophilic substitution between imidazole and 3-chloropropylamine. The reaction is conducted under reflux in ethanol or tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), enhances reaction efficiency by facilitating the displacement of chloride.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (imidazole to 3-chloropropylamine)
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Temperature: 80°C (reflux)
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Duration: 12–18 hours
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Yield: 65–72%
Mechanism:
Imidazole’s nitrogen acts as a nucleophile, attacking the electrophilic carbon of 3-chloropropylamine. The phase-transfer catalyst stabilizes the transition state, accelerating the reaction.
Preparation of (2-Chloro-6-fluorophenyl)methyl Halide
Halogenation of Substituted Benzyl Alcohol
The (2-chloro-6-fluorophenyl)methyl halide intermediate is synthesized via halogenation of (2-chloro-6-fluorophenyl)methanol using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction proceeds in anhydrous dichloromethane at 0–25°C.
Reaction Conditions:
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Halogenating Agent: 1.1 equivalents of SOCl₂ or PBr₃
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Solvent: Dichloromethane
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Temperature: 0°C (initial), then 25°C
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Duration: 4–6 hours
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Yield: 85–90%
Purification:
Crude product is isolated by rotary evaporation and recrystallized from isopropanol to ≥95% purity.
Coupling of Intermediate Components
Alkylation of 3-(1H-Imidazol-1-yl)propylamine
The final step involves alkylating 3-(1H-imidazol-1-yl)propylamine with (2-chloro-6-fluorophenyl)methyl chloride under basic conditions. A two-phase system (toluene/water) with sodium hydroxide (NaOH) and benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst ensures efficient coupling.
Reaction Conditions:
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Molar Ratio: 1:1.2 (amine to benzyl chloride)
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Base: 2.0 equivalents NaOH
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Catalyst: 0.1 equivalents BTEAC
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Temperature: 25–40°C
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Duration: 8–12 hours
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Yield: 70–78%
Workup:
The product is extracted into toluene, washed with brine, and concentrated. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in >97% purity.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway employs reductive amination between (2-chloro-6-fluorophenyl)methyl ketone and 3-(1H-imidazol-1-yl)propylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) facilitates the reaction.
Reaction Conditions:
-
Reducing Agent: 1.5 equivalents NaBH₃CN
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Solvent: Methanol
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Temperature: 25°C
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Duration: 24 hours
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Yield: 60–68%
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal dichloromethane and toluene as optimal solvents for halogenation and coupling steps, respectively. Catalytic BTEAC improves yields by 15–20% compared to uncatalyzed reactions.
Table 1. Solvent Impact on Coupling Reaction Yield
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Toluene | BTEAC | 78 |
| Dichloromethane | BTEAC | 72 |
| THF | None | 55 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:
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Residence Time: 30–45 minutes
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Temperature Control: ±2°C
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Throughput: 5–10 kg/hour
Advantages:
Challenges and Mitigation Strategies
Byproduct Formation
Di-alkylation byproducts may form during coupling. Strategies to suppress these include:
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Stoichiometric Control: Limiting benzyl chloride to 1.2 equivalents
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Low-Temperature Phases: Maintaining reactions at 25°C
Chemical Reactions Analysis
Types of Reactions
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine can undergo various types of chemical reactions:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens on the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
The compound's imidazole moiety is known for its biological activity, which makes it a potential candidate for drug development. The presence of both a substituted phenyl group and an imidazole ring suggests that this compound can interact with various biological targets, including enzymes and receptors.
Case Study: Anticancer Activity
Research has shown that [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| MCF7 (Breast Cancer) | 18.5 |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
Case Study: Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against several bacterial strains, with results as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The moderate antimicrobial activity observed suggests potential applications in treating bacterial infections.
Materials Science
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine can also be utilized in materials science, particularly in the synthesis of advanced materials with specific electronic or optical properties. The unique electronic structure provided by the imidazole and phenyl groups allows for the development of materials that could be applied in sensors or electronic devices.
Biological Studies
The compound's ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding. Its imidazole ring can participate in hydrogen bonding and metal ion coordination, which are critical interactions in biochemical processes.
Mechanism of Action
The mechanism of action of [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting the activity of enzymes or receptors . The phenyl group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177312-51-4), a benzothiazole-containing analog (Table 1).
Table 1: Structural and Physical Comparison
Structural Analysis:
- Heterocyclic Moieties : Both compounds feature imidazole , which can participate in hydrogen bonding. However, the benzothiazole’s thiazole nitrogen and sulfur may confer distinct electronic properties and solubility profiles .
Biological Activity
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine, also known by its IUPAC name N-[(2-chloro-6-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H15ClFN3 |
| Molecular Weight | 267.73 g/mol |
| CAS Number | 852934-12-4 |
| Appearance | Oil |
| Storage Temperature | Room Temperature (RT) |
The biological activity of [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine is largely attributed to its interaction with various biological targets. The imidazole moiety is known for its role in modulating enzyme activities and influencing receptor interactions. Specifically, compounds containing imidazole rings often exhibit:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess antimicrobial properties, acting against a range of pathogens.
- Anticancer Potential : The compound's structure suggests potential activity against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Anticancer Activity
A study investigated the efficacy of [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| MCF7 (Breast Cancer) | 18.5 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In another study focused on antimicrobial properties, the compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results demonstrated that [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine possesses moderate antimicrobial activity, warranting further investigation into its mechanism of action.
Case Study 1: Anticancer Mechanism
A recent publication explored the molecular mechanisms underlying the anticancer activity of [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine. The study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the compound could serve as a lead for developing novel anticancer therapies.
Case Study 2: Synergistic Effects with Other Agents
Another research effort examined the synergistic effects of [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine in combination with traditional chemotherapeutic agents. The combination therapy showed enhanced efficacy in reducing tumor growth in xenograft models compared to monotherapy. This highlights the potential for this compound to be used in combination therapies to improve treatment outcomes.
Q & A
Q. What are the established synthetic routes for [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine?
The compound is typically synthesized via reductive amination between 3-(1H-imidazol-1-yl)propan-1-amine and a substituted benzaldehyde precursor (e.g., 2-chloro-6-fluorobenzaldehyde). A general procedure involves reacting the aldehyde (0.5 mmol) with excess amine (1.0 mmol) in a solvent like dichloromethane, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The product is isolated via column chromatography, yielding ~84% as a colorless oil .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the imidazole proton environment (δ ~7.0–7.5 ppm) and the methylene bridge (δ ~3.5–4.0 ppm) .
- ESI-MS : For molecular ion detection (e.g., [M+H]⁺ at m/z 283–469, depending on substituents) .
- Elemental analysis : To verify purity (>98%) and stoichiometry (C, H, N, Cl, F) .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. The imidazole ring is prone to protonation at acidic pH, while the fluoro-chloro substituents may hydrolyze under strongly basic conditions. Accelerated stability testing via HPLC can track degradation products over 7–14 days .
Q. What safety precautions are necessary during handling?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential amine volatility.
- First aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve conflicting spectroscopic data?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model NMR chemical shifts and IR vibrational frequencies. For example, discrepancies in imidazole proton shifts between experimental and theoretical data may arise from solvent effects or conformational flexibility. Adjusting solvation models (e.g., PCM) can improve alignment .
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
Modifying the benzyl substituents (e.g., replacing Cl/F with electron-donating groups) reduces antimicrobial activity, while elongating the propylamine chain enhances binding to targets like acetylcholinesterase. SAR tables comparing IC₅₀ values and substituent effects are critical for optimization .
Q. How can conflicting biological activity data between in vitro and in vivo studies be addressed?
Q. What crystallographic techniques validate the compound’s 3D structure?
Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and torsional strain. For example, the dihedral angle between the imidazole and fluorophenyl rings (~120°) impacts molecular packing and solubility. Crystallographic data (CCDC deposition) should be cross-validated with PXRD for bulk samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
